Perfluoroethanamine
Description
Properties
CAS No. |
354-80-3 |
|---|---|
Molecular Formula |
C2F7N |
Molecular Weight |
171.02 g/mol |
IUPAC Name |
N,N,1,1,2,2,2-heptafluoroethanamine |
InChI |
InChI=1S/C2F7N/c3-1(4,5)2(6,7)10(8)9 |
InChI Key |
XEIJMVGQZDKEPZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)(N(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Perfluoroethanamine can be synthesized through the reaction of tetrafluoroethylene with nitrogen trifluoride. The reaction typically occurs under high-pressure conditions and requires a catalyst to proceed efficiently . The general reaction is as follows:
C2F4+NF3→C2F7N
This method produces small amounts of this compound and is often used in laboratory settings for research purposes.
Industrial Production Methods
Industrial production of this compound is less common due to the specialized conditions required for its synthesis. advancements in fluorine chemistry have led to the development of more efficient catalytic processes that can produce larger quantities of this compound. These methods often involve the use of high-pressure reactors and specialized catalysts to facilitate the reaction between tetrafluoroethylene and nitrogen trifluoride .
Chemical Reactions Analysis
Reactivity and Reaction Pathways
Perfluoroethanamine exhibits unique reactivity due to the dual nature of its structure:
-
Nucleophilic Amine Group : Acts as a nucleophile, enabling reactions with electrophiles (e.g., alkyl halides, carbonyl compounds).
-
Electron-Withdrawing Perfluoro Backbone : Destabilizes intermediates, influencing reaction mechanisms.
Key Reaction Pathways
-
Cyclization Reactions
this compound can undergo intramolecular cyclization under thermal conditions, forming heterocyclic compounds like perfluoroaziridine (CF₃CF₂N-CF₃). This is analogous to reactions observed in perfluoroalkyl amines, where cyclization is driven by the proximity of reactive sites . -
Nucleophilic Substitution
The amine group can displace leaving groups in electrophilic substrates (e.g., alkyl halides). For example:This reactivity is critical for synthesizing perfluoroalkylated derivatives.
-
Oxidative Degradation
this compound may undergo oxidation under extreme conditions (e.g., high temperatures), leading to bond cleavage. For instance, C-N bond scission could release nitrogen-containing radicals, potentially forming fluorinated byproducts like CF₃CF₂O· .
Thermal Stability and Degradation
This compound’s thermal stability is influenced by its bond dissociation energies (BDEs). While direct experimental data for this compound is limited, insights can be drawn from structurally similar PFAS compounds:
-
C-N Bond Strength : Expected to be moderate due to partial electron withdrawal from the perfluoro chain.
-
Degradation Pathways : Likely involve β-scission (C-C bond cleavage) or F-shift mechanisms, analogous to perfluoroalkyl ether carboxylic acids (PFECA) .
Thermal Degradation Parameters (Hypothetical)
| Process | Activation Energy (kcal/mol) | Products |
|---|---|---|
| β-Scission | ~12–42 | CF₃· + CF₂NH₂ |
| F-Shift | ~24–47 | CF₃CF· + F₂NH₂ |
| Oxidative Loss | ~25–43 | CF₃CF₂O· + NH₃ |
These estimates align with computational studies of similar PFAS compounds .
Scientific Research Applications
Perfluoroethanamine is a fluorinated compound that can be used in biomedical and drug discovery applications . Perfluorocarbons, a class of compounds to which this compound belongs, have been explored for various biomedical applications like drug and gene delivery, imaging, and use as artificial blood substitutes .
Fluorous Chemistry and Drug Discovery
- Fluorous Interactions: Fluorous interactions, which are strong noncovalent interactions, have applications in drug discovery and drug delivery .
- Fluorous Proteomics: Perfluorinated stationary phases can anchor only fluorinated species, preventing nonspecific binding in proteomics approaches . Fluorinated inhibitors with long fluorous alkyl chains can bind to fluorinated resins, which can immobilize biological targets such as papain .
- Drug Delivery: Semifluorinated dibranched polymers can be designed and synthesized for creating oil-in-water nanoemulsions that facilitate controlled drug release of drugs like paclitaxel . Nanoemulsions with small droplet diameters and long half-lives can maximize tumoritropic accumulation, releasing drugs within the tumor to minimize systemic toxicity and side effects .
Biomedical Applications of Perfluorocarbons
- Molecular Imaging: Perfluorocarbon nanoparticles can be used as a multimodality platform for noninvasive detection via ultrasound and magnetic resonance, targeted drug delivery, and quantification .
- Oxygen Delivery: Fluorinated gases can dissolve more oxygen .
- Artificial Blood Substitutes : Fluorous molecules have been studied for use as artificial blood substitutes .
Phenolic Compounds
- Versatile Applications: Phenolic compounds are used in a wide range of applications, especially those with biological activities . They can function as antioxidants, structural polymers, UV screens, and signal compounds .
- Nanotechnology: Phenolic-enabled nanotechnology is used for particle engineering and the bottom-up synthesis of nanohybrid materials, with applications in biosensing, bioimaging, and disease treatment .
- Health Benefits: Phenolic compounds have reported advantages as anti-aging, anti-inflammatory, antioxidant, and antiproliferative agents . They can modulate carbohydrate and lipid metabolism, improve insulin secretion and adipose tissue metabolism, and alleviate oxidative stress and inflammatory processes .
Mechanism of Action
The mechanism of action of perfluoroethanamine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares it with structurally related PFAS:
| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Applications |
|---|---|---|---|---|
| Perfluoroethanamine* | Likely C₂F₅N | ~169 (estimated) | Not specified | Surfactants, coatings |
| Perfluorotriethylamine | C₆F₁₅N | 371.05 | 359-70-6 | Electronics, solvents |
| PFOS (reference) | C₈HF₁₇O₃S | 500.13 | 1763-23-1 | Fire-fighting foams, textiles |
| 2-(Pentafluorophenyl)ethanamine | C₈H₆F₅N | 223.13 | 1583-76-2 | Pharmaceutical intermediates |
*Estimated based on analogous structures .
- Chain Length : this compound’s shorter chain may reduce environmental persistence compared to PFOS but could still exhibit mobility in water systems .
- Fluorination : Full fluorination in this compound and perfluorotriethylamine enhances stability but raises concerns about degradation pathways and long-term environmental retention .
Toxicity and Environmental Impact
- This compound: Limited data exist, though short-chain PFAS generally show lower bioaccumulation than long-chain counterparts.
- PFOS: Well-documented for hepatotoxicity, immunotoxicity, and endocrine disruption, with a half-life exceeding 5 years in humans .
- Perfluorotriethylamine: Limited toxicity data, but its persistence is comparable to other PFAS due to strong C-F bonds .
Regulatory and Industrial Status
- However, emphasizes the need to evaluate substitutes for persistence and toxicity .
Q & A
Q. How to address variability in this compound’s degradation rates across published datasets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
